molecular formula C12H20N2O B12307314 N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine

N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine

Cat. No.: B12307314
M. Wt: 208.30 g/mol
InChI Key: SREYNFLNACAIKD-UHFFFAOYSA-N
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Description

N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is an organic compound that belongs to the class of phenylmethylamines. This compound features a benzyl group substituted with an aminomethyl group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzyl chloride with 2-methoxy-N-methylethan-1-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: N-bromosuccinimide (NBS), alkyl halides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and the formation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with specific receptors, making it useful in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine
  • N-(4-(aminomethyl)benzyl)-2-ethoxy-N-methylethan-1-amine
  • N-(4-(aminomethyl)benzyl)-2-methoxy-N-ethylethan-1-amine

Uniqueness

N-(4-(aminomethyl)benzyl)-2-methoxy-N-methylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methoxy groups enhances its reactivity and allows for diverse applications in various fields. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2-methoxy-N-methylethanamine

InChI

InChI=1S/C12H20N2O/c1-14(7-8-15-2)10-12-5-3-11(9-13)4-6-12/h3-6H,7-10,13H2,1-2H3

InChI Key

SREYNFLNACAIKD-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)CC1=CC=C(C=C1)CN

Origin of Product

United States

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